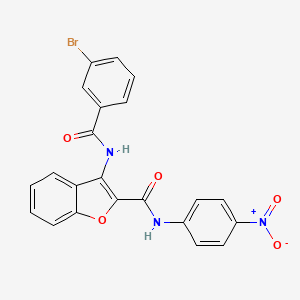
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(methylsulfonyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(methylsulfonyl)azetidine-3-carboxamide (abbreviated as CX-5461) is a small molecule drug that has been developed for the treatment of cancer. CX-5461 is a selective inhibitor of RNA polymerase I, which is an enzyme that is responsible for the synthesis of ribosomal RNA. CX-5461 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Scientific Research Applications
Synthetic Pathways and Chemical Properties
One study focuses on the one-pot synthesis of arylsulfonamides and azetidine-2,4-diones through multicomponent reactions, illustrating the compound's role in generating novel chemical structures with potential biological activities. This process highlights the dynamic NMR behavior in solution due to restricted rotation around the C-N bond, demonstrating the compound's utility in synthesizing complex molecules (Alizadeh & Rezvanian, 2008).
Another research area involves the photocyclization of N-formyl-N-methyl α,β-unsaturated amides to synthesize azetidine-2,4-diones, emphasizing the compound's capacity for cyclization reactions and the synthesis of cyclic compounds (Maruyama, Kazuhiro, Ishitoku, Takeshi, & Kubo, Yasuo, 1980).
Pharmacological Applications
Research on N-substituted-4-(1H-imidazol-1-yl)benzamides has shown that derivatives of the compound class exhibit potent selective class III electrophysiological activity, indicating their potential as therapeutic agents in cardiac applications. This underlines the compound's versatility in generating pharmacologically active molecules (Morgan, T. K., et al., 1990).
Materials Science and Polymerization
A study on the activated monomer polymerization of an N-Sulfonylazetidine reveals the compound's significance in polymer science. The polymerization process forms polymers with sulfonyl groups incorporated into the backbone, offering insights into the development of new materials with unique properties (Reisman, Louis, et al., 2020).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-methylsulfonylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-19(17,18)15-9-12(10-15)13(16)14-8-7-11-5-3-2-4-6-11/h5,12H,2-4,6-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUDEPQPAPPFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-((1S,4S,7R)-7-(bromomethyl)-4,7-dimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)hydrazinecarboximidamide hydrochloride](/img/structure/B2926661.png)


![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2926665.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)
![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine](/img/structure/B2926668.png)
![2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride](/img/structure/B2926669.png)
![N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide](/img/structure/B2926673.png)


![4-Phenyl-4-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B2926679.png)
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyridin-3-ylacetamide](/img/structure/B2926680.png)